Cas no 2137451-89-7 (1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid)

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The 4,4-dimethylpiperidine scaffold enhances steric hindrance, improving stability during coupling reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its carboxyl group facilitates efficient amide bond formation. Its structural rigidity and protective group orthogonality make it suitable for complex peptide architectures. The product is typically used in research and pharmaceutical applications, offering high purity and reliable performance in synthetic workflows.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid structure
2137451-89-7 structure
Product Name:1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid
CAS No:2137451-89-7
MF:C23H25NO4
MW:379.44890666008
CID:4639726
Update Time:2025-10-31

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid
    • Inchi: 1S/C23H25NO4/c1-23(2)11-12-24(20(13-23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26)
    • InChI Key: LQVIOMMFCUWSGV-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CCC(C)(C)CC1C(O)=O

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid Pricemore >>

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1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid Related Literature

Additional information on 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid

Research Brief on 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid (CAS: 2137451-89-7)

This research brief provides an overview of the latest advancements and applications of the compound 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid (CAS: 2137451-89-7) in the field of chemical biology and pharmaceutical research. The compound, a derivative of piperidine with an Fmoc-protected carboxylic acid group, has garnered significant attention due to its potential utility in peptide synthesis, drug discovery, and medicinal chemistry.

Recent studies have highlighted the role of this compound as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structural features, including the sterically hindered 4,4-dimethylpiperidine moiety, contribute to enhanced stability and reduced racemization during peptide coupling reactions. Researchers have successfully incorporated this derivative into complex peptide sequences, demonstrating its compatibility with standard SPPS protocols and its potential for generating structurally diverse peptide libraries.

In the context of drug discovery, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid has been employed as a key intermediate in the synthesis of novel protease inhibitors. The constrained piperidine ring system provides a rigid scaffold that can mimic transition-state geometries, making it particularly valuable for targeting enzymes such as HIV-1 protease and hepatitis C virus NS3/4A protease. Recent preclinical studies have shown promising results in modulating enzyme activity with high specificity.

Advanced spectroscopic and crystallographic analyses have provided insights into the molecular interactions of this compound with biological targets. Nuclear magnetic resonance (NMR) studies have elucidated its conformational preferences in solution, while X-ray crystallography has revealed detailed binding modes with protein targets. These structural insights are informing the rational design of next-generation therapeutics with improved pharmacokinetic properties.

The compound's synthetic accessibility and modular nature have also facilitated its use in combinatorial chemistry approaches. Several research groups have reported efficient synthetic routes to this building block, typically starting from commercially available 4,4-dimethylpiperidine-2-carboxylic acid derivatives. Recent process optimization efforts have achieved gram-scale production with excellent purity (>98%) and good overall yields, addressing previous scalability challenges.

Emerging applications extend beyond traditional medicinal chemistry, with investigations exploring its potential in chemical biology probes and targeted drug delivery systems. The Fmoc protecting group offers orthogonal deprotection capabilities, enabling sequential functionalization strategies that are particularly valuable for constructing multifunctional molecules. Recent work has demonstrated successful conjugation with various payloads, including fluorescent tags and cytotoxic agents.

Ongoing research is focusing on expanding the utility of this compound through structural modifications. Derivatives with varied protecting groups and substitutions on the piperidine ring are being evaluated to tune physicochemical properties and biological activity. Preliminary results suggest that such modifications can significantly influence membrane permeability and target engagement, opening new avenues for lead optimization in drug discovery programs.

In conclusion, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid represents a valuable tool in modern pharmaceutical research. Its demonstrated versatility in peptide synthesis, drug discovery, and chemical biology applications, combined with recent advances in synthetic accessibility and structural understanding, position this compound as an important building block for future therapeutic development. Continued exploration of its potential is expected to yield novel applications and contribute to the advancement of targeted therapies in various disease areas.

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